molecular formula C19H24N4O2 B213769 N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Katalognummer B213769
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: UAEIORXMJCWLSQ-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide, also known as AMPP, is a chemical compound with potential applications in the field of scientific research. This compound is synthesized through a series of reactions and has been shown to have unique biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves the inhibition of enzymes through binding to their active sites. Specifically, this compound is a competitive inhibitor of protein kinases and phosphatases. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. Inhibition of protein kinases and phosphatases can affect cellular signaling pathways, leading to changes in cellular processes such as proliferation and differentiation. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging cellular structures.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of specific biochemical pathways. Additionally, its potential as a fluorescent probe makes it a useful tool for imaging cellular structures. However, one limitation of using this compound is its potential toxicity and the need for careful handling.

Zukünftige Richtungen

There are several future directions for research involving N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide. One potential area of study is the development of more selective inhibitors for specific enzymes. Additionally, further research could be done to explore the use of this compound as a fluorescent probe for imaging cellular structures. Finally, the potential toxicity of this compound could be further investigated to determine safe handling procedures and potential medicinal uses.

Synthesemethoden

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves a series of reactions. The starting material is 4-aminobenzophenone, which is converted to 4-(acetylamino)benzophenone through acetylation. The resulting compound is then reacted with N-methyl-N-(3-oxobutanoyl)glycinate to produce N-(4-acetylaminophenyl)-N-methylglycine. This intermediate is then reacted with ethyl acetoacetate and 4-chloropyrazole to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases. This inhibition can be used to study the role of these enzymes in various biochemical pathways. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging cellular structures.

Eigenschaften

Molekularformel

C19H24N4O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H24N4O2/c1-6-23-14(3)18(13(2)21-23)11-12-19(25)20-16-7-9-17(10-8-16)22(5)15(4)24/h7-12H,6H2,1-5H3,(H,20,25)/b12-11+

InChI-Schlüssel

UAEIORXMJCWLSQ-VAWYXSNFSA-N

Isomerische SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C

SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C

Kanonische SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.